molecular formula C21H21FN4O4 B4621508 N~5~-(2-{[2-(2,3-dimethylphenoxy)acetyl]amino}ethyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole-5-carboxamide

N~5~-(2-{[2-(2,3-dimethylphenoxy)acetyl]amino}ethyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole-5-carboxamide

Cat. No.: B4621508
M. Wt: 412.4 g/mol
InChI Key: APJWHVBKVBJXAC-UHFFFAOYSA-N
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Description

N~5~-(2-{[2-(2,3-dimethylphenoxy)acetyl]amino}ethyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole-5-carboxamide is a complex organic compound that belongs to the class of oxadiazoles. This compound is characterized by its unique structure, which includes a 1,2,4-oxadiazole ring, a fluorophenyl group, and a dimethylphenoxyacetyl moiety. It is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N5-(2-{[2-(2,3-dimethylphenoxy)acetyl]amino}ethyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole-5-carboxamide typically involves multiple steps:

    Formation of the 1,2,4-oxadiazole ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.

    Introduction of the fluorophenyl group: This step often involves the use of fluorinated reagents and catalysts to ensure the selective incorporation of the fluorine atom.

    Attachment of the dimethylphenoxyacetyl moiety: This step requires the use of protecting groups and specific reaction conditions to achieve the desired substitution.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

N~5~-(2-{[2-(2,3-dimethylphenoxy)acetyl]amino}ethyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole-5-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenated reagents, acids, bases, and other nucleophiles or electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups targeted and the reaction conditions employed. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced analogs of the original compound.

Scientific Research Applications

N~5~-(2-{[2-(2,3-dimethylphenoxy)acetyl]amino}ethyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole-5-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism of action of N5-(2-{[2-(2,3-dimethylphenoxy)acetyl]amino}ethyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific biological context and the intended application of the compound.

Comparison with Similar Compounds

Similar Compounds

    N~5~-(2-{[2-(2,3-dimethylphenoxy)acetyl]amino}ethyl)-3-(4-chlorophenyl)-1,2,4-oxadiazole-5-carboxamide: Similar structure but with a chlorine atom instead of fluorine.

    N~5~-(2-{[2-(2,3-dimethylphenoxy)acetyl]amino}ethyl)-3-(4-bromophenyl)-1,2,4-oxadiazole-5-carboxamide: Similar structure but with a bromine atom instead of fluorine.

Uniqueness

The uniqueness of N5-(2-{[2-(2,3-dimethylphenoxy)acetyl]amino}ethyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole-5-carboxamide lies in its specific combination of functional groups and the presence of the fluorine atom, which can significantly influence its chemical and biological properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

N-[2-[[2-(2,3-dimethylphenoxy)acetyl]amino]ethyl]-3-(4-fluorophenyl)-1,2,4-oxadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21FN4O4/c1-13-4-3-5-17(14(13)2)29-12-18(27)23-10-11-24-20(28)21-25-19(26-30-21)15-6-8-16(22)9-7-15/h3-9H,10-12H2,1-2H3,(H,23,27)(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APJWHVBKVBJXAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)OCC(=O)NCCNC(=O)C2=NC(=NO2)C3=CC=C(C=C3)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21FN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N~5~-(2-{[2-(2,3-dimethylphenoxy)acetyl]amino}ethyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole-5-carboxamide
Reactant of Route 2
Reactant of Route 2
N~5~-(2-{[2-(2,3-dimethylphenoxy)acetyl]amino}ethyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole-5-carboxamide
Reactant of Route 3
Reactant of Route 3
N~5~-(2-{[2-(2,3-dimethylphenoxy)acetyl]amino}ethyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole-5-carboxamide
Reactant of Route 4
Reactant of Route 4
N~5~-(2-{[2-(2,3-dimethylphenoxy)acetyl]amino}ethyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole-5-carboxamide
Reactant of Route 5
Reactant of Route 5
N~5~-(2-{[2-(2,3-dimethylphenoxy)acetyl]amino}ethyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole-5-carboxamide
Reactant of Route 6
Reactant of Route 6
N~5~-(2-{[2-(2,3-dimethylphenoxy)acetyl]amino}ethyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole-5-carboxamide

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